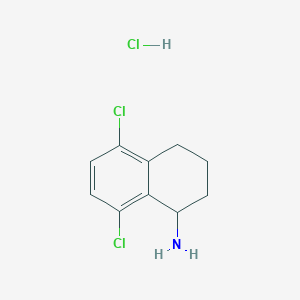

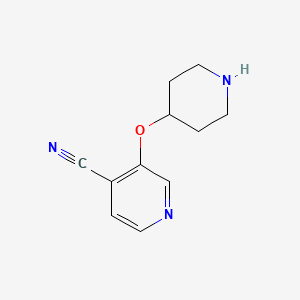

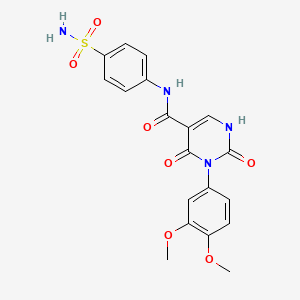

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

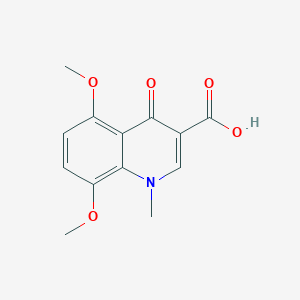

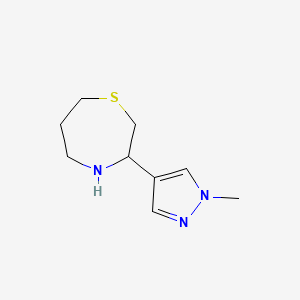

The compound 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a pyridine derivative that is of significant interest in the field of medicinal chemistry due to its potential biological activities. Pyridine derivatives are known for their diverse pharmacological properties and are often used as key building blocks in the synthesis of various therapeutic agents .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One such method is the three-component condensation reaction, which involves β-ketonitriles, pyridinium ylides, and aldehydes. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization, leading to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles . Another synthesis approach is the [3 + 3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles, mediated by piperidine, to form 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques such as IR, UV-vis absorption, fluorescence spectroscopy, and X-ray diffraction. These methods provide insights into the structural features, optical properties, and the effects of substituents on the emission spectra of the compounds . Single crystal X-ray diffraction is particularly useful in confirming the structures of synthesized compounds .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, the reaction of malononitrile with aromatic aldehydes in the presence of piperidine can lead to the formation of pyridine-3-carbonitriles with potential antibacterial, antioxidant, and anti-inflammatory activities . Additionally, the cyclization of 1-alkyl-4-piperidones with ylidenemalononitriles can yield pyrano[3,2-c]pyridine-3-carbonitriles with vasorelaxant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be studied through density functional theory (DFT) calculations, Hirshfeld surface analysis, and vibrational analysis. These studies reveal the molecular electrostatic potential, frontier molecular orbitals, and physicochemical properties of the compounds . Moreover, molecular docking studies can be performed to assess the potential of pyridine derivatives as inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT) .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Docking Studies

The crystal structure analysis of pyridine derivatives, including those similar to 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, has provided insights into their potential as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), a target for increasing sensitivity to apoptosis in cancer cells. These studies included detailed preparation, structural determination, and intra- and inter-molecular interaction analyses through Hirshfeld surface analysis. Additionally, Density Functional Theory (DFT) calculations and molecular docking studies have been utilized to understand the interaction of these compounds with the NAMPT enzyme, suggesting their potential in therapeutic applications against NAMPT-expressing cells and tumors (Venkateshan et al., 2019).

Synthesis and Characterization

Novel synthesis methods have been developed for compounds similar to 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile, highlighting the importance of these compounds in medicinal chemistry. One such method includes a three-component synthesis using malononitrile, 4-methoxybenzaldehyde, and piperidine, resulting in a 40% yield. The structural characterization of these compounds was confirmed by 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal activities of pyridine derivatives, with findings suggesting significant biological activities. The synthesis and structural analysis of these compounds, followed by antimicrobial activity screening, have shown that certain derivatives exhibit considerable anti-inflammatory properties, comparable with standard treatments. The synthesis approach often involves reactions with malononitrile in the presence of piperidine, demonstrating the versatile applications of these compounds in developing new antibacterial and anti-inflammatory agents (Girgis et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-piperidin-4-yloxypyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-9-1-4-14-8-11(9)15-10-2-5-13-6-3-10/h1,4,8,10,13H,2-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPALAPVFBRPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)